molecular formula C11H11F2IO3 B8157588 Methyl 4-(2,2-difluoroethoxy)-3-iodo-5-methylbenzoate

Methyl 4-(2,2-difluoroethoxy)-3-iodo-5-methylbenzoate

Cat. No.: B8157588
M. Wt: 356.10 g/mol
InChI Key: KQLREKRULGCMHV-UHFFFAOYSA-N
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Description

Methyl 4-(2,2-difluoroethoxy)-3-iodo-5-methylbenzoate is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzoate core substituted with difluoroethoxy, iodo, and methyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,2-difluoroethoxy)-3-iodo-5-methylbenzoate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,2-difluoroethoxy)-3-iodo-5-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.

Mechanism of Action

The mechanism of action of Methyl 4-(2,2-difluoroethoxy)-3-iodo-5-methylbenzoate involves its interaction with specific molecular targets. The difluoroethoxy and iodo groups can influence the compound’s reactivity and binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,2,2-trifluoroethoxy)-3-iodo-5-methylbenzoate
  • Methyl 4-(2,2-difluoroethoxy)-3-chloro-5-methylbenzoate
  • Methyl 4-(2,2-difluoroethoxy)-3-bromo-5-methylbenzoate

Uniqueness

Methyl 4-(2,2-difluoroethoxy)-3-iodo-5-methylbenzoate is unique due to the presence of both difluoroethoxy and iodo groups, which confer distinct chemical properties compared to its analogs.

Properties

IUPAC Name

methyl 4-(2,2-difluoroethoxy)-3-iodo-5-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2IO3/c1-6-3-7(11(15)16-2)4-8(14)10(6)17-5-9(12)13/h3-4,9H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLREKRULGCMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(F)F)I)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2IO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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